Spinacetin 3-gentiobioside

Description

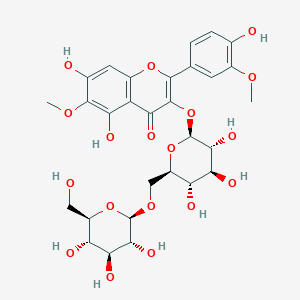

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

101021-29-8 |

|---|---|

Formule moléculaire |

C29H34O18 |

Poids moléculaire |

670.6 g/mol |

Nom IUPAC |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C29H34O18/c1-41-12-5-9(3-4-10(12)31)25-27(20(36)16-13(44-25)6-11(32)26(42-2)19(16)35)47-29-24(40)22(38)18(34)15(46-29)8-43-28-23(39)21(37)17(33)14(7-30)45-28/h3-6,14-15,17-18,21-24,28-35,37-40H,7-8H2,1-2H3/t14-,15-,17-,18-,21+,22+,23-,24-,28-,29+/m1/s1 |

Clé InChI |

ZZNVCZGRNCQHCQ-JZSCMRTJSA-N |

SMILES isomérique |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |

SMILES canonique |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Origine du produit |

United States |

Natural Occurrence and Distribution of Spinacetin 3 Gentiobioside in Plant Species

Presence in Spinacia oleracea L. (Spinach)

Spinacetin (B1623641) 3-gentiobioside has been consistently identified as a component of spinach (Spinacia oleracea L.), a widely consumed leafy green vegetable. tandfonline.comresearchgate.net Its presence is part of a complex profile of flavonoids that contribute to the plant's chemical makeup. nih.gov Research using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry has confirmed the existence of this glycoside in spinach leaves. nih.gov

Quantitative Occurrence in Spinach Leaves

Quantitative analyses have established that Spinacetin 3-gentiobioside is one of the more abundant flavonoids in spinach leaves. In a study examining the effects of different soil treatments, the concentration of this compound was found to be the second most plentiful flavonoid. mdpi.com The specific amounts varied depending on the cultivation method, ranging from 0.530 to 0.646 milligrams per gram of dry weight (mg g−1 DW). mdpi.com

Table 1: Quantitative Occurrence of this compound in Spinach Leaves under Different Soil Treatments

| Treatment | Concentration (mg g⁻¹ DW) |

|---|---|

| Non-Amended Soil (NAS) | 0.646 |

| Compost-Amended Soil (CAS) | 0.530 |

Data sourced from a study on the effects of organic soil amendments. mdpi.com

Influence of Cultivation Conditions on Compound Content in Spinacia oleracea L.

The concentration of this compound in spinach is not static; it is influenced by various agricultural and environmental factors.

Research has demonstrated that soil disinfection and amendment practices can alter the flavonoid profile of spinach leaves. For instance, soils treated with non-amended (NAS) and compost-amended (CAS) methods yielded different concentrations of the compound compared to control soils. mdpi.com The highest concentration (0.646 mg g−1 DW) was observed in the NAS treatment. mdpi.com

Isolation from Chenopodium bonus-henricus L. (Good King Henry)

This compound has also been isolated from Chenopodium bonus-henricus L., a perennial plant sometimes referred to as wild spinach. mdpi.comnih.govacad.rophcogj.combiocrick.com This compound is among several flavonol glycosides identified in this species. nih.gov

Distribution in Roots of Chenopodium bonus-henricus L.

Scientific investigations have confirmed the presence of this compound in the roots of C. bonus-henricus. mdpi.comnih.govphcogj.combiocrick.com It was one of two known flavonoid glycosides, alongside Spinacetin 3-O-[β-apiofuranosyl(1→2)]-β-glucopyranosyl(1→6)-β-glucopyranoside, isolated from the plant's roots in one study. nih.govbiocrick.comthieme-connect.com

Distribution in Aerial Parts of Chenopodium bonus-henricus L.

The compound is also distributed in the aerial parts (leaves and flowering tops) of C. bonus-henricus. mdpi.comnih.govacad.ro A quantitative analysis using ultra-high-performance liquid chromatography–high-resolution mass spectrometry (UHPLC-HRMS) determined its concentration in two different plant populations from Vitosha Mountain, Bulgaria. The results showed that spinacetin glycosides were among the predominant flavonoids in the aerial portions of the plant.

Table 2: Quantitative Occurrence of this compound in Aerial Parts of Chenopodium bonus-henricus L. from Two Populations

| Population | Concentration (% of dry weight) |

|---|---|

| Population 1 | 0.10 ± 0.0012 |

| Population 2 | 0.09 ± 0.0004 |

Data sourced from a UHPLC-HRMS quantification study.

Characterization in Chenopodium foliosum Asch.

This compound has been identified in the aerial parts of Chenopodium foliosum Asch., a plant known in Bulgarian folk medicine. thieme-connect.comphcogj.comresearchgate.net It was isolated and characterized as one of several known flavonol glycosides from this species, alongside patuletin-3-O-β-gentiobioside and others. thieme-connect.comresearchgate.net Comprehensive profiling of the plant's flavonoid composition using UHPLC-HRMS has confirmed that spinacetin glycosides are key constituents. tandfonline.comsci-hub.senih.gov

The Flavonoid Glycoside: this compound

This compound is a naturally occurring flavonoid glycoside, a class of organic compounds characterized by a flavonoid core linked to a carbohydrate moiety. hmdb.ca This particular compound has been identified in a variety of plant species, where it contributes to the plant's chemical profile and potential biological activities. This article focuses on the natural occurrence and distribution of this compound in different plant species based on scientific research.

Natural Occurrence and Distribution

Occurrence in Aerial Parts of Chenopodium foliosum Asch.

This compound has been successfully isolated from the aerial parts of Chenopodium foliosum Asch., a plant species known in Bulgarian folk medicine. thieme-connect.comphcogj.com Spectroscopic methods, including 1D and 2D NMR, UV, IR, and HRMS, were employed to establish the structure of this and other flavonol glycosides present in the plant. thieme-connect.com Alongside this compound, other known and new flavonol glycosides were also identified, such as patuletin-3-O-β-gentiobioside, 6-methoxykaempferol-3-O-β-gentiobioside, and gomphrenol-3-O-β-gentiobioside. thieme-connect.com Further studies on Chenopodium species have also reported the presence of this compound and its derivatives in the roots of Chenopodium bonus-henricus L. biocrick.com

A quantitative analysis of the flavonoids in the aerial parts of C. foliosum revealed the presence of various spinacetin glycosides, with this compound being a notable constituent. mdpi.com

Table 1: Flavonol Glycosides Identified in Chenopodium foliosum

| Compound Name | Part of Plant |

|---|---|

| This compound | Aerial Parts |

| Patuletin-3-O-β-gentiobioside | Aerial Parts |

| 6-Methoxykaempferol-3-O-β-gentiobioside | Aerial Parts |

Detection in Elaeagnus conferta Roxb. Leaves

The presence of this compound has been confirmed in the leaves of Elaeagnus conferta Roxb., a plant native to South China, Vietnam, Malaysia, and India. nih.govresearchgate.net A study utilizing UPLC-Q-TOF-MS/MS analysis of a methanolic extract of E. conferta leaves identified 13 bioactive compounds, including this compound. nih.govresearchgate.netnih.gov This identification was part of a broader investigation into the plant's phytochemical composition. nih.govresearchgate.net Other flavones identified in the extract include rutin (B1680289) and kaempferol (B1673270) 3-neohesperidoside. nih.govresearchgate.netnih.gov

Table 2: Bioactive Compounds Identified in Elaeagnus conferta Leaves

| Compound Class | Compound Name |

|---|---|

| Flavones | This compound |

| Flavones | Rutin |

| Flavones | Kaempferol 3-neohesperidoside |

| Phenolic Acids | Caffeic acid 3-O-glucuronide |

Identification of a Spinacetin Glycoside in Artemisia aucheri Boiss.

Research on the aerial parts of Artemisia aucheri Boiss., a plant native to Iran, has led to the isolation of a spinacetin glycoside. brieflands.comnih.gov An antioxidant activity-guided phytochemical investigation of various extracts of A. aucheri resulted in the isolation of this glycoside from the most active fraction. brieflands.comnih.govresearchgate.net The structure of the isolated spinacetin glycoside was established through spectroscopic analysis, including NMR and MS. brieflands.comnih.govresearchgate.net While the specific glycosidic linkage was not explicitly defined as 3-gentiobioside in the primary abstract, the study confirms the presence of a spinacetin glycoside within this plant species. brieflands.comnih.gov

Other Potential Natural Sources

This compound has also been reported in Spinacia oleracea (spinach). hmdb.canih.gov This suggests that this flavonoid glycoside may be more widely distributed in the plant kingdom than currently documented. Further research is needed to explore other potential natural sources of this compound.

Isolation, Purification, and Structural Elucidation Methodologies for Spinacetin 3 Gentiobioside

Extraction Procedures and Optimization

The initial and most critical step in obtaining Spinacetin (B1623641) 3-gentiobioside is the extraction process, which involves solvating the compound from the source material. The choice of solvent and its properties, such as acidity, significantly influence the efficiency and yield of this process.

Methanol (B129727) and aqueous methanol solutions are frequently employed for the extraction of flavonoids, including spinacetin glycosides, from plant tissues. researchgate.netresearchgate.net The polarity of methanol makes it effective for solvating glycosylated flavonoids. General procedures often involve the maceration or homogenization of fresh, frozen, or dried plant material, followed by extraction with methanol or a methanol-water mixture. researchgate.net

In one documented method, plant material was extracted three times with methanol at a temperature of 60°C for 4.5 hours using a rotary evaporator without vacuum. metu.edu.tr The resulting extracts were then filtered and concentrated under vacuum at 45°C. metu.edu.tr Another approach involves sequential maceration, where the plant material is extracted with a series of solvents of increasing polarity, such as petroleum ether, dichloromethane, ethyl acetate, and finally ethanol (B145695) or an ethanol-water mixture, to isolate different classes of compounds. brieflands.comnih.gov For instance, air-dried and ground aerial parts of Artemisia aucheri (200 g) were sequentially extracted with petroleum ether, dichloromethane, ethyl acetate, ethanol, and an ethanol-water (1:1 v/v) solution to yield various extracts, with the ethanolic and hydroethanolic extracts containing the target glycosides. brieflands.com

The table below summarizes typical conditions used in methanolic/ethanolic extraction for flavonoids.

| Parameter | Condition | Plant Source Example | Citation |

| Solvent | Methanol; Ethanol-water (1:1 v/v) | Spinacia oleracea, Artemisia aucheri | researchgate.netmetu.edu.trbrieflands.com |

| Temperature | 45°C (concentration), 60°C (extraction) | Not specified for Spinacetin 3-gentiobioside | metu.edu.tr |

| Procedure | Sequential maceration or repeated extraction | Artemisia aucheri | brieflands.comnih.gov |

| Post-Extraction | Filtration and concentration under vacuum | General method | metu.edu.tr |

The acidity of the extraction solvent is a critical parameter that can be optimized to maximize the yield of specific flavonoids. Research has demonstrated a direct correlation between solvent acidity and the recovery of these compounds. nih.govresearchgate.net For this compound, the yield was found to be highest when the extraction was conducted at a pH of 2.5, as compared to neutral (pH 7.25) or alkaline (pH 12) conditions. nih.govresearchgate.net

This suggests that an acidic medium enhances the stability or solubility of this compound during the extraction process. A similar effect has been noted for other flavonoids; for example, in an extraction from Vitis vinifera, the total flavonoid content increased from 20.63 to 46.77 mg/g with the addition of HCl, increasing the acidity from 0 to 1%. nih.govresearchgate.net

The following table illustrates the impact of pH on the extraction of this compound.

| Extraction Medium pH | Relative Yield of this compound | Citation |

| 2.5 | Highest | nih.govresearchgate.net |

| 7.25 | Lower than pH 2.5 | nih.govresearchgate.net |

| 12.0 | Lower than pH 2.5 | nih.govresearchgate.net |

Chromatographic Separation Techniques

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a combination of chromatographic techniques is required for the purification of this compound.

Semi-preparative HPLC is a high-resolution technique essential for the final purification of this compound from concentrated fractions. brieflands.comresearchgate.net This method typically utilizes a reversed-phase column (e.g., C8 or C18) where separation is based on the differential partitioning of compounds between the non-polar stationary phase and a polar mobile phase. brieflands.comresearchgate.netresearchgate.net

In the purification of a spinacetin glycoside from Artemisia aucheri, a fraction rich in phenolics was subjected to semi-preparative HPLC. nih.gov The process involved multiple purification steps with varying mobile phase gradients of methanol (MeOH) and water (H₂O) or acetonitrile (B52724) and water. brieflands.comresearchgate.net For example, an initial separation might use a gradient of 40% to 70% MeOH in H₂O, followed by further purification of the collected subfractions using shallower gradients, such as 30% to 60% MeOH in H₂O, to achieve high purity. brieflands.comnih.gov

The table below details exemplary parameters for the semi-preparative HPLC purification of related spinacetin glycosides.

| Parameter | Description | Citation |

| Stationary Phase | VertiSep UPS C18 (250 × 30 mm i.d., 10 μm); Ascentis® C18 (250 × 10 mm i.d., 5 μm) for final purification | brieflands.comnih.gov |

| Mobile Phase | Gradient of Methanol (MeOH) in Water (H₂O) | brieflands.comnih.gov |

| Example Gradient 1 | 0–30 min, 40-70% MeOH; 30–35 min, 70% MeOH; 35–37 min, 70-100% MeOH | nih.gov |

| Example Gradient 2 | 0–30 min, 30-60% MeOH; 30–35 min, 60% MeOH; 35–36 min, 60-100% MeOH | brieflands.comnih.gov |

| Flow Rate | 3 mL/min to 10 mL/min | brieflands.comnih.gov |

| Detection | Photodiode Array (PDA) Detector | nih.gov |

Reversed-phase vacuum liquid chromatography (VLC) serves as an effective initial fractionation step for crude extracts, separating compounds based on their hydrophobicity. brieflands.com This technique uses a non-polar stationary phase, such as LiChroprep® RP-18, and a polar mobile phase. brieflands.com In the study of Artemisia aucheri extracts, the ethanolic extract, which had the highest yield, was subjected to reversed-phase VLC. brieflands.comnih.gov This process produced five primary fractions (A to E), allowing for a preliminary separation of the complex mixture. brieflands.comnih.gov Fraction C was identified as being particularly rich in phenolic components and was selected for further purification by semi-preparative HPLC to ultimately isolate a spinacetin glycoside. brieflands.comnih.gov

Size-exclusion chromatography (SEC), often employing Sephadex LH-20, is a valuable technique for purifying flavonoids by separating molecules based on their size. nih.govresearchgate.net Sephadex LH-20 is a cross-linked dextran (B179266) resin that is compatible with organic solvents, making it ideal for the separation of phytochemicals like flavonoids. sigmaaldrich.com This method is considered a type of partition chromatography and is also known as gel filtration or molecular-sieve chromatography. nih.govresearchgate.net

The isolation of acylated flavonol glucosides from the methanolic extract of spinach has been successfully performed using a combination of Sephadex LH-20 chromatography and semi-preparative HPLC. researchgate.net In the broader context of flavonoid purification, pure methanol and its aqueous mixtures are the most common eluents used with Sephadex LH-20 columns. nih.govresearchgate.net This step is typically used after initial extraction and before final purification by HPLC to fractionate the extract and remove interfering substances of different molecular weights. nih.govresearchgate.net

Quantitative and Qualitative Analytical Methodologies for Spinacetin 3 Gentiobioside

High-Performance Liquid Chromatography (HPLC) with Photodiode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array Detector (DAD) is a widely used technique for the analysis of phenolic compounds, including flavonoids. pensoft.net This method allows for the separation of compounds based on their interaction with a stationary phase (e.g., a C18 column) and a mobile phase. nih.govresearchgate.net The DAD detector acquires absorbance spectra for each peak, which aids in the identification of compounds by comparing their UV-Vis spectra with those of reference standards. mdpi.comnih.gov

While HPLC-DAD is a robust technique for quantification, its application for the specific analysis of Spinacetin (B1623641) 3-gentiobioside can be challenging. Many flavonoids, particularly isomers and those with similar chromophores, exhibit overwhelmingly similar spectral characteristics, making it difficult to distinguish them from one another based solely on UV-Vis data. frontiersin.org This can lead to co-elution issues and potential misidentification, especially in complex samples like spinach extracts where numerous related flavonoid glycosides are present. nih.govfrontiersin.org For reliable quantification, the method relies heavily on the availability of a pure analytical standard for Spinacetin 3-gentiobioside to determine retention time and response factor. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS)

To overcome the limitations of traditional HPLC-DAD, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) has emerged as a superior and powerful tool. researchgate.net UHPLC systems use columns with smaller particle sizes (typically under 2 µm), which provides significantly higher resolution, improved sensitivity, and much faster analysis times compared to conventional HPLC. frontiersin.org An entire separation and analysis of 39 different spinach flavonoids, for instance, can be achieved in as little as 11.5 minutes. frontiersin.orgresearchgate.net

The coupling of UHPLC with HRMS (such as Quadrupole Time-of-Flight, QTOF, or Orbitrap systems) allows for the highly sensitive and selective detection of analytes. researchgate.netsemanticscholar.org HRMS provides high-accuracy mass measurements, which are invaluable for the feasible interpretation and characterization of unknown compounds and for differentiating between molecules with similar nominal masses. researchgate.net The fragmentation spectra generated by tandem mass spectrometry (MS/MS) offer structural information that is crucial for the unambiguous identification of specific flavonoid glycosides like this compound, even without a pure standard. researchgate.netbiorxiv.org

A UHPLC-HRMS method was successfully developed for the simultaneous quantification of flavonoids in the aerial parts of Chenopodium bonus-henricus, where this compound was detected and quantified. semanticscholar.org Similarly, a comprehensive UHPLC-MS/MS method was developed to separate and quantify 39 distinct flavonoid species in spinach (Spinacia oleracea), demonstrating the capability of this technique to handle complex flavonoid profiles. frontiersin.orgnih.gov

Method Validation for Specificity, Limit of Detection and Quantitation, Linearity, Accuracy, and Precision

Validation of the analytical method is critical to ensure that the results are reliable, reproducible, and accurate. According to international guidelines, method validation encompasses several key parameters. mdpi.comresearchgate.net

Specificity: This parameter confirms that the analytical signal is solely from the analyte of interest, without interference from other compounds in the sample matrix. In UHPLC-HRMS, specificity is achieved through a combination of chromatographic retention time and the high selectivity of mass detection, using specific precursor and product ion transitions in modes like multiple reaction monitoring (MRM). longdom.orgnih.gov The unique mass-to-charge ratio (m/z) and fragmentation pattern of this compound provide excellent specificity. semanticscholar.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comnih.gov These are typically determined by calculating the signal-to-noise ratio (S/N), with LOD at an S/N of 3 and LOQ at an S/N of 10. nih.gov For a UHPLC-HRMS method quantifying flavonoids related to those in spinach, the LOD and LOQ for the standard compound hyperoside (B192233) were determined to be 0.39 ng/mL and 1.17 ng/mL, respectively. semanticscholar.org Another method for a specific spinach flavonoid glucuronide derivative reported LOD and LOQ values of 0.167 and 0.505 μg/mL. mdpi.com

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is assessed by analyzing a series of standard solutions at different concentrations and examining the correlation coefficient (R²) of the resulting calibration curve. researchgate.net For flavonoid analysis, R² values greater than 0.998 are typically considered to demonstrate good linearity. semanticscholar.orglongdom.org

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and then analyzed. The recovery is calculated as the percentage of the measured amount relative to the added amount. nih.gov For a UHPLC-HRMS method, recoveries for the standard hyperoside ranged from 99.63% to 100.70%. semanticscholar.org A high-throughput extraction method for spinach flavonoids reported recovery estimates between 100.5% and 107.8%. frontiersin.orgnih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility on different days). longdom.orgnih.gov For flavonoid analysis, RSD values for precision are generally expected to be below 3% to 6%. researchgate.net In one study, the RSD for hyperoside recoveries ranged from 1.58% to 2.31%. semanticscholar.org

The table below summarizes validation parameters from a representative UHPLC-HRMS method for flavonoid quantification.

| Validation Parameter | Result |

| Linearity (R²) | > 0.9979 |

| LOD | 0.39 ng/mL |

| LOQ | 1.17 ng/mL |

| Accuracy (Recovery) | 99.63% - 100.70% |

| Precision (RSD) | 1.58% - 2.31% |

| Data based on the quantification of hyperoside as an external standard for flavonoid analysis. semanticscholar.org |

Comparison of Analytical Methodologies in Flavonoid Quantification

The choice of analytical methodology significantly impacts the quality and comprehensiveness of flavonoid quantification. While HPLC-DAD is a valuable tool, its reliance on UV-Vis spectra for identification poses limitations in complex matrices containing structurally similar compounds. frontiersin.org Mass spectrometry, particularly HRMS, provides a higher level of confidence in compound identification due to its high selectivity and sensitivity. frontiersin.org

A key advantage of UHPLC-MS/MS over older or less sophisticated methods is its ability to quantify a much broader range of compounds in a single, rapid analysis. frontiersin.orgresearchgate.net A validated UHPLC-MS/MS method for spinach flavonoids was able to separate and quantify 39 different species in under 12 minutes. frontiersin.org When this high-throughput method was compared to a traditional approach, the estimates for total flavonoid content were comparable (e.g., 75.1–170.1 mg/100 g fresh weight for the high-throughput method vs. 93.1–187.26 mg/100 g for the traditional method). frontiersin.orgnih.gov However, the UHPLC-MS/MS method provides detailed quantitative data for dozens of individual compounds, many of which were previously unquantified, offering a far more complete profile of the plant's metabolome. frontiersin.orgresearchgate.net

| Feature | HPLC-DAD | UHPLC-HRMS |

| Selectivity | Moderate; based on retention time and UV-Vis spectra. mdpi.com | Very High; based on retention time and high-accuracy m/z. researchgate.net |

| Sensitivity | Good | Excellent; can detect sub-femtomole quantities. frontiersin.org |

| Identification Confidence | Moderate; risk of co-elution and misidentification of isomers. frontiersin.org | High; structural information from MS/MS fragmentation. researchgate.netbiorxiv.org |

| Analysis Speed | Slower | Faster; significantly shorter run times. frontiersin.org |

| Throughput | Lower | High |

| Standard Requirement | Heavily reliant on authentic standards for identification. researchgate.net | Can putatively identify compounds without standards. biorxiv.org |

Simultaneous Quantification of Related Flavonoids

This compound rarely occurs in isolation. In plants like spinach and Chenopodium bonus-henricus, it is part of a complex mixture of related flavonoid glycosides. frontiersin.orgsemanticscholar.org Therefore, analytical methods capable of simultaneously quantifying multiple flavonoids are essential for comprehensive phytochemical analysis.

UHPLC-MS/MS methods have been specifically designed for this purpose. One such method quantified 39 different flavonoids from spinach, including various glycosides of spinacetin and the related flavonoid patuletin. frontiersin.org Another study using UHPLC-HRMS simultaneously quantified 12 flavonoids from Chenopodium bonus-henricus, including this compound and other glycosides of spinacetin and patuletin. semanticscholar.org

The table below shows an example of flavonoids that were simultaneously quantified alongside this compound in the aerial parts of Chenopodium bonus-henricus, demonstrating the method's capacity for multi-analyte analysis. semanticscholar.org

| Compound | Amount (mg g⁻¹ D.W.) |

| Spinacetin-3-O-[β-apiofuranosyl (1→2)]-β-glucopyranosyl (1→6)-β-glucopyranoside | 4.41 |

| 6-methoxykaempferol-3-O-gentiobioside | 0.34 |

| Isorhamnetin-Hex-Hex | 0.20 |

| Spinacetin-3-O-gentiobioside | 3.19 |

| Patuletin-3-O-[β-apiofuranosyl (1→2)]-β-glucopyranosyl (1→6)-β-glucopyranoside | 1.79 |

| Data calculated as hyperoside equivalents. semanticscholar.org |

Pharmacological Investigations of Spinacetin 3 Gentiobioside: in Vitro and Non Human in Vivo Studies

Antioxidant Activities

The antioxidant capacity of Spinacetin (B1623641) 3-gentiobioside has been evaluated through various established assays, which collectively indicate its potential to counteract oxidative stress. These studies have explored its ability to scavenge free radicals, reduce ferric iron, and inhibit the damaging process of lipid peroxidation.

Free Radical Scavenging Assays (DPPH and ABTS)

Spinacetin 3-gentiobioside has demonstrated notable efficacy in neutralizing synthetic radicals in both the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. In studies involving spinacetin glycosides, which include this compound, these compounds have shown significant radical-scavenging activity. For instance, certain spinacetin glycosides have exhibited a moderate capacity to scavenge the DPPH radical, while demonstrating a more pronounced, high level of activity against the ABTS radical cation. This dual activity underscores the compound's potential as a versatile free radical scavenger.

| Assay | Observed Activity |

|---|---|

| DPPH Radical Scavenging | Moderate |

| ABTS Radical Scavenging | High |

Ferric Reducing Antioxidant Power (FRAP) Assay

While specific quantitative data for the Ferric Reducing Antioxidant Power (FRAP) of this compound is not extensively detailed in the available literature, the general antioxidant profile of flavonoids suggests that it likely possesses the ability to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). This assay is a measure of the total antioxidant power of a substance. Further research is required to quantify the precise FRAP value for this specific compound to fully characterize its reductive capacity.

Inhibition of Lipid Peroxidation in Linoleic Acid System

Research has confirmed that flavonoids isolated from Chenopodium bonus-henricus, the plant source of this compound, significantly inhibit the peroxidation of linoleic acid. This process is a key indicator of oxidative damage to lipids, which can lead to cellular injury. The ability of these flavonoids to thwart lipid peroxidation highlights a crucial mechanism through which they may exert their protective effects at a cellular level.

Comparison with Reference Antioxidants (e.g., Silymarin, BHT)

In the context of hepatoprotective effects, the efficacy of flavonoids from Chenopodium bonus-henricus, including spinacetin glycosides, has been compared to that of silybin, a primary active constituent of silymarin. These studies have indicated that the protective effects of these flavonoids on liver cells are comparable to those of silybin. While direct comparative antioxidant studies with butylated hydroxytoluene (BHT) for this compound are not extensively documented, the demonstrated free radical scavenging and inhibition of lipid peroxidation suggest its potential as a natural antioxidant alternative.

Hepatoprotective Effects

Investigations into the hepatoprotective properties of this compound have primarily focused on its ability to shield liver cells from damage induced by known hepatotoxins. These studies provide compelling evidence of its potential to mitigate liver injury.

Attenuation of Cellular Damage in Rat Hepatocytes Induced by Hepatotoxic Agents (e.g., CCl4)

In vitro studies utilizing rat hepatocytes have demonstrated that flavonoids isolated from Chenopodium bonus-henricus, which include this compound, can significantly reduce cellular damage caused by the potent hepatotoxin carbon tetrachloride (CCl4). The protective effects observed include the preservation of hepatocyte viability, a notable decrease in the leakage of lactate (B86563) dehydrogenase (LDH), an enzyme that serves as a biomarker for cell damage, and the maintenance of intracellular levels of glutathione (B108866) (GSH), a critical endogenous antioxidant. These findings suggest that this compound contributes to the stabilization of cell membranes and the enhancement of the cell's own antioxidant defense systems in the face of toxic insult.

| Parameter | Observed Effect |

|---|---|

| Cell Viability | Preserved |

| Lactate Dehydrogenase (LDH) Leakage | Decreased |

| Glutathione (GSH) Level | Preserved |

Preservation of Cell Viability and Glutathione (GSH) Levels

In vitro studies on flavonoids isolated from Chenopodium bonus-henricus, which include spinacetin glycosides, have demonstrated protective effects on liver cells. In a study involving rat hepatocytes damaged by the hepatotoxic agent carbon tetrachloride (CCl4), a flavonoid mixture containing these glycosides was shown to preserve cell viability. researchgate.net Furthermore, this flavonoid group also maintained the levels of glutathione (GSH), a critical intracellular antioxidant. researchgate.net The preservation of GSH is significant, as it plays a key role in shielding cellular components from oxidative damage.

Reduction of Lactate Dehydrogenase (LDH) Leakage and Lipid Damage

The same investigation into flavonoids from Chenopodium bonus-henricus also revealed their ability to mitigate cellular damage by reducing the leakage of lactate dehydrogenase (LDH). researchgate.net LDH is a cytosolic enzyme that is released into the extracellular space upon cell membrane damage, making its reduced leakage an indicator of preserved cell integrity. The study also found that these flavonoids, including spinacetin glycosides, reduced lipid damage in the CCl4-exposed rat hepatocytes. researchgate.net Specifically, all tested flavonoids from the plant source demonstrated a significant inhibition of lipid peroxidation in a linoleic acid system. researchgate.net

| Parameter | Cell Model | Inducing Agent | Observed Effect of Flavonoid Group (including Spinacetin Glycosides) | Source |

|---|---|---|---|---|

| Cell Viability | Rat Hepatocytes | Carbon Tetrachloride (CCl4) | Preserved | researchgate.net |

| Glutathione (GSH) Level | Rat Hepatocytes | Carbon Tetrachloride (CCl4) | Preserved | researchgate.net |

| Lactate Dehydrogenase (LDH) Leakage | Rat Hepatocytes | Carbon Tetrachloride (CCl4) | Decreased | researchgate.net |

| Lipid Damage / Peroxidation | Rat Hepatocytes / Linoleic Acid System | Carbon Tetrachloride (CCl4) | Reduced / Inhibited | researchgate.net |

Assessment of Cellular Viability in HepG2 Cell Line

Currently, there is a lack of specific research data on the direct effects of this compound on the cellular viability of the human hepatocellular carcinoma (HepG2) cell line.

Anti-inflammatory Actions

Research into the aglycone form, spinacetin, has revealed several anti-inflammatory properties. These studies provide insight into the potential bioactivity of the compound after metabolic processes in the body.

Inhibition of Inflammatory Mediator Production (e.g., Leukotriene C4, Interleukin-6)

In vitro experiments have shown that spinacetin can significantly inhibit the production of key inflammatory mediators. chemfaces.com In studies using bone marrow-derived mast cells (BMMCs) stimulated with IgE/Antigen, spinacetin effectively suppressed the generation of Leukotriene C4 (LTC4) and Interleukin-6 (IL-6). chemfaces.com These mediators are crucial in orchestrating inflammatory responses.

Suppression of Histamine (B1213489) Release in Mast Cells

Spinacetin has demonstrated a notable ability to suppress the release of histamine from mast cells. chemfaces.com In IgE/Antigen-stimulated bone marrow-derived mast cells (BMMCs), spinacetin significantly inhibited the degranulation process that leads to histamine release. chemfaces.com

Modulation of Nitric Oxide Production and Prostaglandin E2 Levels

Investigations into the broader anti-inflammatory effects of spinacetin have shown its influence on other important signaling molecules. The compound was found to weakly inhibit the production of nitric oxide (NO). chemfaces.com Additionally, spinacetin was observed to reduce levels of Prostaglandin E2 (PGE2) to varying extents. chemfaces.com

| Inflammatory Mediator | Cell Model | Observed Effect of Spinacetin | Source |

|---|---|---|---|

| Leukotriene C4 (LTC4) | Bone Marrow-Derived Mast Cells (BMMCs) | Significantly Inhibited Production | chemfaces.com |

| Interleukin-6 (IL-6) | Bone Marrow-Derived Mast Cells (BMMCs) | Significantly Inhibited Production | chemfaces.com |

| Histamine | Bone Marrow-Derived Mast Cells (BMMCs) | Significantly Inhibited Release | chemfaces.com |

| Nitric Oxide (NO) | Not Specified | Weakly Inhibited Production | chemfaces.com |

| Prostaglandin E2 (PGE2) | Not Specified | Reduced Levels | chemfaces.com |

Neuroprotective PotentialsDetailed research on the neuroprotective properties of this compound is not available in the public domain for the specified models.

Neuroprotective Effects in Oxidative Stress ModelsSpecific studies evaluating this compound's protective effects in the following models could not be found:

Hydrogen peroxide (H₂O₂)-induced damage in SH-SY5Y cells.

6-hydroxydopamine (6-OHDA) induced damage in rat brain synaptosomes.

Tert-butyl hydroperoxide (t-BuOOH) induced damage in isolated rat brain synaptosomes, mitochondria, and microsomes.

Anti-Obesity and Metabolic Modulatory Actions (in Murine Models)No in vivo studies from murine models that investigate the anti-obesity or metabolic modulatory effects of this compound were identified.

Due to the absence of specific data for this compound in these highly specialized areas, the generation of a scientifically accurate and compliant article is not feasible at this time.

Impact on Body Weight Gain and Lipid Metabolism in High-Fat Diet (HFD)-Fed Mice

Direct studies investigating the specific impact of this compound on body weight gain and lipid metabolism in high-fat diet (HFD)-fed mice have not been identified in the reviewed scientific literature. However, research on structurally related flavonoids, such as quercetin (B1663063), provides insights into the potential effects of this class of compounds.

In studies involving HFD-fed mice, quercetin supplementation has been observed to significantly reduce body weight gain compared to control groups receiving the high-fat diet alone. This effect is often attributed to the regulation of genes involved in lipid metabolism. For instance, quercetin has been shown to alter the expression of genes related to both lipogenesis (fat synthesis) and lipolysis (fat breakdown) in the liver and adipose tissue. While these findings suggest a potential role for flavonoids in modulating body weight and lipid metabolism, it is crucial to note that these results are not directly transferable to this compound without specific investigation.

Table 1: Effects of Quercetin on Body Weight and Lipid Metabolism in HFD-Fed Mice (Illustrative Data)

| Parameter | HFD Control Group | HFD + Quercetin Group | Percentage Change |

| Body Weight Gain (g) | 20.5 ± 2.1 | 14.8 ± 1.5 | ↓ 27.8% |

| Liver Weight (g) | 2.1 ± 0.3 | 1.5 ± 0.2 | ↓ 28.6% |

| White Adipose Tissue (g) | 3.5 ± 0.4 | 2.4 ± 0.3 | ↓ 31.4% |

Note: This table is for illustrative purposes and is based on general findings for quercetin, not this compound.

Effects on Low-Density Lipoprotein Cholesterol (LDL-c) and Total Cholesterol (TC) Levels

There is currently no direct scientific evidence available regarding the effects of this compound on Low-Density Lipoprotein Cholesterol (LDL-c) and Total Cholesterol (TC) levels. Research on other flavonoids, however, has explored their potential in modulating cholesterol profiles.

For example, a meta-analysis of randomized controlled trials investigating quercetin supplementation in patients with metabolic syndrome indicated a significant reduction in both total cholesterol and LDL-cholesterol levels. nih.gov The proposed mechanisms for these effects include the upregulation of LDL receptor expression in the liver, which enhances the clearance of LDL-c from the circulation. It is important to emphasize that these findings pertain to quercetin and not specifically to this compound.

Table 2: Illustrative Effects of Quercetin Supplementation on Cholesterol Levels

| Lipid Profile Parameter | Baseline | After Quercetin Supplementation |

| Total Cholesterol (mg/dL) | 220 ± 15 | 195 ± 12 |

| LDL-Cholesterol (mg/dL) | 140 ± 10 | 120 ± 8 |

Note: This table presents illustrative data based on findings for quercetin and should not be directly attributed to this compound.

Influence on Brown Adipose Tissue (BAT) Formation

Specific studies on the influence of this compound on the formation of brown adipose tissue (BAT) are not available in the current body of scientific literature. Brown adipose tissue is known for its role in thermogenesis and energy expenditure.

Research into other flavonoids, such as myricetin (B1677590), has shown potential in activating BAT. nih.govresearchgate.net Studies in db/db mice, a model for type 2 diabetes, demonstrated that myricetin treatment led to the upregulation of thermogenic proteins and mitochondrial biogenesis in BAT. nih.govresearchgate.net This activation of BAT was associated with increased energy expenditure. nih.govresearchgate.net Furthermore, some flavonoids have been observed to induce the "browning" of white adipose tissue (WAT), a process where white adipocytes acquire characteristics of brown adipocytes. researchgate.net These findings highlight a potential avenue of research for flavonoids, but direct evidence for this compound is lacking.

Histological Analysis of Adipocyte Size and Lipid Accumulation in Tissues

Direct histological analyses of the effects of this compound on adipocyte size and lipid accumulation in tissues are not documented in the available research. However, studies with the related flavonoid quercetin have shown effects on adipocyte morphology.

Enzyme Inhibition Studies

Anti-α-glucosidase Activity

While direct studies quantifying the anti-α-glucosidase activity of this compound with a specific IC50 value are limited, there is indirect evidence to suggest potential inhibitory effects. Spinacetin is structurally related to quercetagetin, which has been identified as a potent inhibitor of α-glucosidase. This suggests that this compound may also exhibit inhibitory activity against this enzyme, which is involved in the digestion of carbohydrates. The inhibition of α-glucosidase can delay the absorption of glucose, which is a therapeutic strategy for managing postprandial hyperglycemia.

Table 3: Comparative α-Glucosidase Inhibitory Activity of Related Flavonoids (Illustrative IC50 Values)

| Compound | IC50 (µM) |

| Acarbose (Control) | 250 |

| Quercetagetin | 50 |

| Quercetin | 150 |

Note: This table provides illustrative IC50 values for related compounds to contextualize potential activity and does not represent measured data for this compound.

Lipase (B570770) Activity and Potential in Cachexia Treatment

There is no scientific literature available that investigates the effects of this compound on lipase activity or its potential role in the treatment of cachexia. Lipase inhibitors can reduce the absorption of dietary fats and are a target for obesity management. Cachexia, a wasting syndrome characterized by the loss of adipose tissue and skeletal muscle, involves complex metabolic dysregulation, and the role of triglyceride lipases in this condition is an area of active research. nih.govdntb.gov.ua The potential of any compound to modulate lipase activity or impact cachexia would require specific preclinical investigation.

Mechanistic Elucidations of Spinacetin 3 Gentiobioside Biological Actions

Molecular Targets and Signaling Pathways in Anti-inflammatory Responses

Spinacetin (B1623641) has been identified as a potent inhibitor of inflammatory processes, particularly in the context of IgE-mediated mast cell activation. Its mechanism involves the disruption of critical signaling cascades that lead to the release of inflammatory mediators.

Research on bone marrow-derived mast cells (BMMCs) has demonstrated that spinacetin directly interferes with the initial stages of the IgE/Antigen-mediated signaling pathway. The aggregation of the high-affinity IgE receptor (FcεRI) typically initiates a cascade starting with the activation of tyrosine kinases. Studies show that spinacetin effectively inhibits the activation of Spleen tyrosine kinase (Syk), a pivotal enzyme in this pathway. nih.govnih.gov

The inhibitory effect extends downstream from Syk. Spinacetin was found to block the activation of the Linker of Activated T Cells (LAT) and Phospholipase Cγ (PLCγ). nih.govnih.gov The activation of PLCγ is crucial as it leads to the generation of secondary messengers that propagate the inflammatory signal. Consequently, by inhibiting PLCγ, spinacetin disrupts these downstream events.

Furthermore, spinacetin has been shown to suppress the phosphorylation and translocation of cytosolic Phospholipase A2 (cPLA2). nih.govnih.gov The activation of cPLA2 is responsible for the release of arachidonic acid, a precursor for the synthesis of potent inflammatory mediators like leukotrienes. By blocking cPLA2, spinacetin effectively curtails the production of these lipid mediators.

Table 1: Effect of Spinacetin on Key Signaling Molecules in Mast Cell Activation

| Target Molecule | Effect of Spinacetin | Downstream Consequence |

|---|---|---|

| Syk | Inhibition of activation/phosphorylation | Blocks initiation of the signaling cascade |

| LAT | Inhibition of activation | Prevents assembly of downstream signaling complexes |

| PLCγ | Inhibition of phosphorylation | Reduces mobilization of intracellular calcium |

| cPLA2 | Inhibition of phosphorylation and translocation | Suppresses release of arachidonic acid |

The anti-inflammatory action of spinacetin involves the significant modulation of the Mitogen-Activated Protein Kinase (MAPK) pathways. In IgE/antigen-stimulated mast cells, spinacetin suppresses the phosphorylation of key MAPKs, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. nih.govnih.gov These kinases are critical for the transcription of pro-inflammatory genes.

In addition to the MAPK pathway, spinacetin also targets the Akt/NF-κB signaling axis. It down-regulates the activation of Akt, which in turn prevents the degradation of the inhibitor of κBα (IκBα) and subsequent activation and nuclear translocation of Nuclear Factor-κB (NF-κB). nih.govnih.gov NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and enzymes. The inhibition of this pathway by spinacetin is a key mechanism for its ability to decrease the production of mediators like Interleukin-6 (IL-6). nih.govresearchgate.net

The mobilization of intracellular calcium (Ca2+) is a critical event in mast cell degranulation and the release of histamine (B1213489). The activation of PLCγ, which spinacetin inhibits, is directly responsible for producing inositol trisphosphate (IP3), the molecule that triggers Ca2+ release from the endoplasmic reticulum. nih.govresearchgate.net Consistent with its inhibition of PLCγ, spinacetin has been shown to suppress the mobilization of intracellular Ca2+ in IgE/antigen-stimulated BMMCs. nih.govnih.gov This action directly contributes to its ability to inhibit the release of histamine and other pre-formed mediators stored in mast cell granules. researchgate.net

Table 2: Summary of Spinacetin's Mechanistic Actions in Anti-inflammatory Pathways

| Signaling Pathway | Key Molecules Inhibited by Spinacetin | Resulting Anti-inflammatory Effect |

|---|---|---|

| Syk-dependent Pathway | Syk, LAT, PLCγ, cPLA2 | Inhibition of degranulation and mediator synthesis |

| MAPK Pathway | ERK, JNK, p38 | Decreased transcription of pro-inflammatory genes |

| Akt/NF-κB Pathway | Akt, IκBα, NF-κB | Suppression of cytokine (e.g., IL-6) production |

| Calcium Signaling | Intracellular Ca2+ mobilization | Inhibition of histamine release |

Role of Antioxidant Activity in Neuroprotection

While direct studies on the neuroprotective effects of Spinacetin 3-gentiobioside are limited, its recognized antioxidant properties provide a strong mechanistic basis for potential neuroprotection. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key factor in the pathology of various neurodegenerative diseases.

Spinacetin and its glycosides have demonstrated direct antioxidant and radical-scavenging capabilities. Specifically, this compound has been reported to exert moderate scavenging activity against the ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) radical. nih.gov The aglycone form, spinacetin, has also shown considerable antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. nih.gov Furthermore, spinacetin glycosides have been found to effectively hinder the oxidation of linoleic acid, indicating an ability to inhibit lipid peroxidation. This capacity to directly scavenge free radicals and prevent oxidative damage to lipids is a crucial mechanism for protecting cells, including neurons, from oxidative stress. researchgate.net

Modulatory Effects on Lipid Metabolism and Adipose Tissue Distribution

Based on the available scientific literature from the conducted searches, there is currently no specific information regarding the modulatory effects of this compound on lipid metabolism or adipose tissue distribution.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Spinacetin |

| Arachidonic Acid |

| Histamine |

| Interleukin-6 (IL-6) |

Future Research Directions and Potential Academic Applications

Elucidation of Comprehensive Biosynthetic Pathways

The biosynthesis of flavonoids is a well-understood process involving multiple enzymatic steps. nih.gov The pathway begins with the enzyme chalcone (B49325) synthase (CHS), which catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA molecules to form a chalcone intermediate. researchgate.net This is followed by the action of chalcone isomerase (CHI) to produce a flavanone (B1672756), which serves as a precursor for various flavonoid classes. researchgate.net

For Spinacetin (B1623641) 3-gentiobioside, the pathway would proceed from a flavanone precursor through a series of hydroxylation and methylation reactions to form the aglycone, spinacetin. The final and critical step is glycosylation. This process, which attaches sugar moieties to the flavonoid backbone, is catalyzed by a family of enzymes known as uridine (B1682114) diphosphate-sugar dependent glycosyltransferases (UGTs). frontiersin.org These enzymes facilitate the transfer of a sugar group, in this case, a gentiobiose molecule, to the 3-hydroxyl position of the spinacetin aglycone.

Future research should focus on identifying the specific UGTs responsible for the synthesis of Spinacetin 3-gentiobioside in Spinacia oleracea. Characterizing these enzymes would enable a complete mapping of the biosynthetic pathway and could open avenues for biotechnological production of the compound.

In-depth Mechanistic Studies at the Molecular Level

While direct molecular studies on this compound are limited, research on its aglycone, spinacetin, and structurally related flavonoids like quercetin (B1663063) offers valuable insights into potential mechanisms of action. These compounds are known to modulate various cellular signaling pathways and interact with specific protein targets.

For instance, quercetin has been shown to protect against podocyte injury in diabetic nephropathy models by interacting with key signaling proteins. nih.gov Molecular docking studies have revealed that quercetin can bind to targets such as tumor necrosis factor (TNF), vascular endothelial growth factor A (VEGFA), and protein kinase B (AKT1). nih.gov The proposed mechanisms include the downregulation of the inflammatory cytokine TNF, reduction of VEGF-induced vascular permeability, and inhibition of apoptosis by stimulating AKT1 phosphorylation. nih.gov Given the structural similarity, it is plausible that spinacetin and its glycosides could exert biological effects through similar molecular interactions.

Future research should employ a combination of network pharmacology, molecular docking, and in vitro and in vivo experimental models to identify the specific molecular targets of this compound. Such studies are crucial for understanding its bioactivity and potential therapeutic applications.

Table 1: Potential Molecular Targets for Flavonoids Based on Quercetin Research

| Target Protein | Potential Effect of Inhibition/Modulation | Associated Pathway |

|---|---|---|

| TNF (Tumor Necrosis Factor) | Reduction of inflammatory response | Inflammation Signaling |

| VEGFA (Vascular Endothelial Growth Factor A) | Decrease in vascular permeability | Angiogenesis |

| AKT1 (Protein Kinase B) | Inhibition of apoptosis | PI3K-Akt Signaling Pathway |

This table is based on data from studies on the related flavonoid, quercetin, and suggests potential avenues for research on this compound.

Exploration of Synergistic Effects with Other Phytochemicals

Plant extracts contain a complex mixture of bioactive compounds that can interact to produce synergistic effects, where the combined effect is greater than the sum of the individual effects. remedypublications.com Spinach, the primary source of this compound, is rich in numerous other phytochemicals, including other flavonoids, phenolic acids, carotenoids, and vitamins. nih.govresearchgate.net

Research has demonstrated synergistic antioxidant activity in combinations of natural antioxidants isolated from spinach leaves. remedypublications.com A study identified a mixture of aromatic polyphenols from spinach, termed NAO (natural antioxidant), that showed synergistic activity with other commercial antioxidants. nih.gov These findings suggest that the biological activity of this compound in vivo may be significantly influenced by the presence of other compounds in the food matrix. For example, compounds like ferulic acid, p-coumaric acid, β-carotene, and lutein, all present in spinach, could potentially act in synergy with this compound. nih.gov

Future investigations should focus on evaluating combinations of this compound with other spinach-derived phytochemicals to identify and quantify potential synergistic interactions. This research is essential for understanding the health benefits of consuming whole foods and for the formulation of effective plant-based functional products. remedypublications.com

Development of Standardized Extracts Rich in this compound

For consistent research outcomes and potential commercial applications, the development of standardized plant extracts with a guaranteed concentration of specific bioactive compounds is crucial. dntb.gov.ua The extraction of flavonoids from plant materials is a critical step influenced by numerous factors, including the choice of solvent and extraction technique. mdpi.com

Modern, environmentally friendly extraction techniques are replacing traditional methods to improve efficiency and selectivity. nih.govnih.gov These "green" techniques include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE). mdpi.comnih.gov The optimization of parameters such as solvent composition (e.g., ethanol-water mixtures), temperature, time, and pressure is necessary to maximize the yield of this compound while preserving its chemical integrity. mdpi.come3s-conferences.org

Future academic and industrial research should aim to develop and validate efficient and scalable methods for producing standardized spinach extracts rich in this compound. This will require a systematic approach to optimize extraction conditions and the use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), to ensure quality control and batch-to-batch consistency. dntb.gov.ua

Table 2: Comparison of Modern Flavonoid Extraction Techniques

| Technique | Principle | Advantages |

|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. | Reduced extraction time, lower solvent consumption, suitable for thermolabile compounds. mdpi.comnih.gov |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. | Faster extraction, reduced solvent use, higher yields. nih.gove3s-conferences.org |

| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures and pressures. | High efficiency, lower solvent use, automated process. nih.govnih.gov |

Investigation of Analytical Biomarkers for Dietary Intake

To accurately assess the relationship between the consumption of flavonoid-rich foods and health outcomes in epidemiological studies, it is essential to have reliable biomarkers of dietary intake. nih.gov Self-reported dietary data can be imprecise, whereas biomarkers—measurements of a compound or its metabolites in biological samples like blood or urine—provide an objective measure of exposure. nih.gov

For flavonoids, the parent compounds or their various metabolites (e.g., phenolic acids) that appear in urine or plasma after consumption can serve as potential biomarkers. uow.edu.auresearchgate.net For example, a study investigating quercetin intake identified urinary 4-ethylphenol (B45693) and benzoic acid as potential biomarkers. uow.edu.au A similar metabolomics-based approach could be applied to this compound. After consumption, the compound would likely be metabolized by gut microbiota and undergo phase II metabolism in the body, leading to a unique profile of metabolites in urine and plasma.

Future research should focus on conducting human intervention studies to identify and validate specific urinary or plasma metabolites of this compound. The development of sensitive and robust analytical methods, likely using liquid chromatography-mass spectrometry (LC-MS), would be required to quantify these biomarkers in large-scale population studies. nih.gov

Potential for Research in Functional Food Science

Functional food science is a field dedicated to understanding and developing foods that provide health benefits beyond basic nutrition. rsc.org Spinach is widely considered a functional food due to its rich composition of health-promoting phytochemicals and bioactives, including flavonoids. rsc.org These compounds are known to scavenge reactive oxygen species, modulate gene expression related to metabolism and inflammation, and contribute to anti-obesity and hypoglycemic properties. rsc.org

This compound, as a significant flavonoid in spinach, is a prime candidate for research in this area. Its potential antioxidant and anti-inflammatory properties make it an attractive ingredient for the development of new functional foods. For example, research has already explored enriching pasta with spinach flour, which was shown to increase the final product's fiber, vitamin, mineral, and flavonoid content, while also lowering its predicted glycemic index. mdpi.com

Future studies in functional food science could investigate the stability and bioavailability of this compound in different food matrices and during processing. Furthermore, developing food products specifically enriched with standardized extracts of this compound could provide a targeted approach to delivering its potential health benefits.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for isolating Spinacetin 3-gentiobioside from plant sources, and how can purity be validated?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic separation (HPLC or column chromatography). Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HR-MS) for molecular weight verification . Quantitative analysis can employ UV-Vis spectroscopy calibrated against standards.

Q. How do structural features of this compound influence its bioactivity compared to related flavonoids like Quercetin 3-gentiobioside?

- Methodological Answer : Comparative studies should focus on glycosylation patterns (e.g., gentiobioside vs. glucoside substituents) and hydroxyl group positioning. Use in vitro assays (e.g., enzyme inhibition, antioxidant activity) paired with molecular docking to correlate structural motifs with functional outcomes .

Q. What are the standard in vitro assays for evaluating this compound’s antioxidant properties?

- Methodological Answer : Common assays include DPPH radical scavenging, FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity). Normalize results to Trolox equivalents and account for solvent interference using controlled blanks .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict this compound’s binding affinity for target proteins like aromatase or aldose reductase?

- Methodological Answer : Use software (e.g., AutoDock Vina) with force fields adjusted for flavonoid glycosides. Validate docking poses via molecular dynamics simulations (e.g., 100 ns runs in GROMACS) and compare with co-crystallized ligands (e.g., Androstenedione for aromatase) . Include free energy calculations (MM/PBSA) to quantify binding stability.

Q. What strategies resolve discrepancies in reported bioactivity data for this compound across different studies?

- Methodological Answer : Conduct meta-analyses to identify variables such as solvent polarity, assay conditions (pH, temperature), and cell line variability. Use multivariate statistical tools (e.g., PCA) to isolate confounding factors . Replicate key experiments under standardized protocols.

Q. How do metabolic pathways of this compound in mammalian systems affect its pharmacokinetic profile?

- Methodological Answer : Perform in vitro hepatic metabolism assays (e.g., human liver microsomes) to identify phase I/II metabolites. Use LC-MS/MS for metabolite profiling and PBPK modeling (e.g., GastroPlus) to predict absorption and bioavailability. Cross-validate with in vivo rodent studies .

Methodological and Data Analysis Challenges

Q. What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices (e.g., plant extracts, biological fluids)?

- Methodological Answer : Prioritize sensitivity (e.g., UPLC-MS/MS for trace detection) and specificity (e.g., MRM transitions for gentiobioside fragmentation). Validate methods per ICH guidelines, including linearity (R² > 0.995), LOD/LOQ, and recovery rates (80–120%) .

Q. How can researchers design robust dose-response studies to elucidate this compound’s therapeutic window?

- Methodological Answer : Use log-scale concentrations (e.g., 0.1–100 µM) in cell viability assays (MTT/XTT) and calculate IC₅₀/EC₅₀ via nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., Letrozole for aromatase inhibition) and assess cytotoxicity in non-target cells .

Guidance for Literature Review and Hypothesis Testing

- Framework : Apply PICO (Population: Enzymes/Cell Lines; Intervention: this compound; Comparison: Positive/Negative Controls; Outcome: IC₅₀/EC₅₀) to structure systematic reviews .

- Hypothesis Testing : Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Address Type I/II errors via power analysis (G*Power) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.